molecular formula C5H4FIN2 B1442118 3-Fluoro-5-iodopyridin-2-amine CAS No. 1321612-85-4

3-Fluoro-5-iodopyridin-2-amine

Cat. No.: B1442118
CAS No.: 1321612-85-4
M. Wt: 238 g/mol
InChI Key: XPNGNBJTVDMHEA-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-2-amine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the diazotization of 2-aminopyridine followed by halogenation. For instance, the diazotization of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid can introduce the fluorine atom at the 3-position. Subsequent iodination using iodine and a suitable oxidizing agent can introduce the iodine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating and iodinating reagents, along with optimized reaction conditions, can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGNBJTVDMHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 200 mg (1.78 mmol) 3-fluoro-pyridin-2-ylamine and 401 mg (1.78 mmol) NIS. Yield after precipitation from the reaction mixture: 380 mg (90%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
401 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 2
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 3
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 4
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 5
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 6
3-Fluoro-5-iodopyridin-2-amine

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